molecular formula C16H16N4O2 B3019717 N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795086-84-8

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B3019717
M. Wt: 296.33
InChI Key: PNLGWZNFOHGXKO-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which are structurally related to the compound , can be achieved through various methods. One approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid . Another novel synthetic route utilizes N-(3-(dimethylamino)-2-formylacryloyl)formamide, which reacts with hydrazine hydrate or monosubstituted hydrazines to yield pyrazole-4-carboxamides in good yields . These methods highlight the versatility in synthesizing pyrazine derivatives and related structures.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often elucidated using various spectroscopic techniques. For instance, a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the substitution pattern on the pyrazine ring.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical transformations. For example, a domino-type one-flask synthesis can transform 5-aminoimidazole-4-carboxamides into pyrazine derivatives under microwave conditions . This demonstrates the reactivity of such compounds and their ability to form new ring systems through ring expansion and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of carboxamide groups, for instance, can affect the compound's solubility, melting point, and reactivity. The substitution pattern on the pyrazine ring can also impact the compound's stability and its interaction with biological targets. While the specific properties of N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are not detailed in the provided papers, related compounds have been evaluated for their antibacterial, antifungal, and anticancer activities , suggesting potential applications in medicinal chemistry.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-4-5-12(10(2)6-9)18-15(21)13-7-14-16(22)17-11(3)8-20(14)19-13/h4-8H,1-3H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGWZNFOHGXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

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